N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound is solid at room temperature . More specific properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the available resources.Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides, which include the core structure of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been extensively studied for their wide range of medicinal applications. These compounds are recognized for their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The sulfonamide moiety's versatility has led to the development of novel drugs with significant antitumor activity, such as apricoxib and pazopanib, highlighting the ongoing need for innovative sulfonamide compounds to act as selective drugs for various diseases (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Advances in Sulfonamide Chemistry
Recent advancements in sulfonamide-based chemistry have led to the synthesis of derivatives showing broad bioactive spectra, indicating their potential in developing antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. This demonstrates the active research efforts directed toward chemical structural modifications of classical antibacterial aminobenzenesulfonamide to extend new medicinal applications for sulfonamide compounds (He Shichao et al., 2016).
Environmental Impact and Human Health
The environmental presence of sulfonamides, deriving mainly from agricultural activities, has raised concerns regarding their impact on human health. Their persistence in the biosphere has been linked to changes in microbial populations, potentially posing a global health hazard. This underscores the importance of considering the environmental consequences of sulfonamide use and the need for effective risk reduction strategies (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Drug Discovery
Sulfonamides play a critical role in drug discovery, featuring in over 150 FDA-approved medications. Their diverse pharmacological activities make them a focal point in medicinal chemistry for developing new therapies. The continuous exploration and synthesis of sulfonamide derivatives, characterized by their structural diversity and bioactivity, affirm their significance in creating effective treatments for a multitude of diseases (El-Qaliei et al., 2020).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11(9-12-5-6-15-13(10-12)7-8-23-15)20-25(21,22)16-4-2-3-14-17(16)19-24-18-14/h2-6,10-11,20H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZAJNWZJOSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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